(4-pyrrol-1-ylphenyl) 2-chloroacetate
Overview
Description
(4-pyrrol-1-ylphenyl) 2-chloroacetate is an organic compound with the molecular formula C12H10ClNO2 It is a derivative of chloroacetic acid and pyrrole, featuring a phenyl ring substituted with a pyrrole group and an ester linkage to a chloroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-pyrrol-1-ylphenyl) 2-chloroacetate typically involves the esterification of 4-(1H-pyrrol-1-yl)phenol with chloroacetic acid or its derivatives. One common method is to react 4-(1H-pyrrol-1-yl)phenol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-pyrrol-1-ylphenyl) 2-chloroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-(1H-pyrrol-1-yl)phenol and chloroacetic acid.
Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction reactions, leading to the formation of different pyrrole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Ester Hydrolysis: 4-(1H-pyrrol-1-yl)phenol and chloroacetic acid.
Oxidation and Reduction: Various oxidized or reduced pyrrole derivatives.
Scientific Research Applications
(4-pyrrol-1-ylphenyl) 2-chloroacetate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biological Studies: It is used in studies to understand the interactions of pyrrole-containing compounds with biological targets.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-pyrrol-1-ylphenyl) 2-chloroacetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester linkage and pyrrole ring can participate in various biochemical pathways, influencing the compound’s biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrrol-1-yl)phenol: A precursor in the synthesis of (4-pyrrol-1-ylphenyl) 2-chloroacetate.
Chloroacetic Acid: Another precursor used in the synthesis.
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrole-2-carboxylic acid or N-substituted pyrroles.
Uniqueness
This compound is unique due to its combination of a pyrrole ring and a chloroacetate moiety, which imparts distinct chemical reactivity and potential biological activity. The presence of both aromatic and ester functionalities allows for diverse chemical transformations and applications in various research fields.
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl) 2-chloroacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-9-12(15)16-11-5-3-10(4-6-11)14-7-1-2-8-14/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOZKUQEQGGLIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)OC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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